molecular formula C22H19FN4O2 B11015552 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](8-fluoro-4-hydroxyquinolin-3-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](8-fluoro-4-hydroxyquinolin-3-yl)methanone

Katalognummer: B11015552
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: PWULDMZVZIDGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole-piperidine scaffold conjugated to an 8-fluoro-4-hydroxyquinoline moiety.

Eigenschaften

Molekularformel

C22H19FN4O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C22H19FN4O2/c23-16-5-3-4-14-19(16)24-12-15(20(14)28)22(29)27-10-8-13(9-11-27)21-25-17-6-1-2-7-18(17)26-21/h1-7,12-13H,8-11H2,(H,24,28)(H,25,26)

InChI-Schlüssel

PWULDMZVZIDGMC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=C(C4=O)C=CC=C5F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and piperidine intermediates, which are then coupled with the fluoroquinoline derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanon kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können am Fluorchinolin-Rest auftreten, insbesondere unter basischen Bedingungen.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zur Bildung von teilweise oder vollständig reduzierten Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren gehören. Die Wirkungen der Verbindung werden durch Signalwege wie Hemmung der Enzymaktivität, Modulation der Rezeptorsignalisierung oder Interferenz mit der DNA-Replikation vermittelt. Detaillierte Studien zu ihrer Bindungsaffinität und -spezifität sind unerlässlich, um ihren vollständigen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and molecular properties. Below is a comparative analysis with key examples:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) References
4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone (Target) C₂₃H₂₀FN₅O₂ 441.44 8-Fluoro-4-hydroxyquinoline Not explicitly reported
4-(2-Cyclopropyl-5-methyl-1H-imidazol-1-yl)piperidin-1-ylmethanone C₁₇H₂₁N₃O₂ 299.37 Furan, cyclopropyl-methylimidazole Not reported
4-(1-{1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl}piperidine-4-carbonyl)piperazin-1-ylmethanone C₂₉H₃₀FN₅O₃ 515.59 4-Fluorophenylmethyl, furan Not reported
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone C₂₈H₃₁N₅O₂ 477.59 4-Methoxybenzyl, pyridinyl Dual H₁/H₄ receptor ligand activity

Key Observations

Scaffold Diversity: The target compound utilizes a quinoline core, whereas analogs in Table 1 feature furan (e.g., ) or pyridinyl (e.g., ) substituents. Quinoline derivatives are known for enhanced intercalation and metal-binding properties, which may confer distinct pharmacological profiles compared to furan-based analogs.

In contrast, the 4-fluorophenylmethyl group in C776-1432 adds steric bulk, which might influence receptor selectivity.

Molecular Weight and Complexity :

  • The target compound (MW 441.44) is intermediate in size compared to smaller furan-based analogs (e.g., S698-0695, MW 299.37 ) and larger derivatives like C776-1432 (MW 515.59 ). Higher molecular weight in the latter may impact bioavailability.

Biological Activity :

  • The dual H₁/H₄ receptor ligand activity reported for compound 7 in highlights the pharmacological relevance of benzimidazole-piperidine scaffolds. The absence of similar data for the target compound suggests a need for further functional assays.

Synthetic and Analytical Considerations :

  • describes purification techniques (e.g., SCX cartridges ) relevant to structurally complex analogs, which may apply to the target compound. Tools like Mercury CSD could aid in comparing crystallographic packing patterns or intermolecular interactions between analogs.

Biologische Aktivität

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone represents a novel class of bioactive molecules with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a benzimidazole moiety linked to a piperidine and a quinoline derivative. Its molecular weight is approximately 400 g/mol with significant hydrophobic characteristics, indicated by a high LogP value, suggesting good membrane permeability.

Research indicates that compounds containing benzimidazole and quinoline derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: The compound may act as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives similar to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone. For instance, a study evaluated its effects on K562 leukemia cells (both imatinib-sensitive and resistant variants). The findings indicated:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects on both K562S and K562R cells, with IC50 values in the low micromolar range.
  • Apoptosis Induction: Flow cytometry analyses revealed increased apoptosis rates in treated cells, correlating with elevated caspase 3/7 activity.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis InductionMechanism
K562S5.0YesCaspase activation
K562R7.5YesCaspase activation
L92915.0NoNon-cytotoxic

Pharmacological Studies

In addition to anticancer activity, pharmacological studies have indicated potential applications in other areas:

Tyrosinase Inhibition

The compound has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays demonstrated that it could effectively inhibit tyrosinase activity, suggesting potential use in cosmetic formulations for skin lightening.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)
[4-(1H-benzimidazol-2-yl)...]10.5
Kojic Acid17.76

Case Studies

A notable case study involved the administration of the compound in animal models to assess its therapeutic efficacy against tumor growth. Results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.